

In-depth Technical Guide: Benzofuran-5-yl Boronic Acid Pinacol Ester

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Compound of Interest

Compound Name: 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1351171

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide centers on the characterization of benzofuran-5-yl boronic acid pinacol ester, with a specific emphasis on its ^{13}C NMR data. Due to the absence of publicly available experimental ^{13}C NMR data for this specific molecule in the searched literature, this document provides a representative experimental protocol for acquiring such data and a standardized framework for its presentation and interpretation.

Data Presentation: ^{13}C NMR of Benzofuran-5-yl Boronic Acid Pinacol Ester

While specific experimental ^{13}C NMR data for benzofuran-5-yl boronic acid pinacol ester is not available in the reviewed literature, the following table provides a template for how such data would be structured. The carbon atoms of the molecule are numbered for clear assignment (see Figure 1).

Table 1: Hypothetical ^{13}C NMR Data for Benzofuran-5-yl Boronic Acid Pinacol Ester

Carbon Atom	Chemical Shift (δ , ppm)
C2	
C3	
C3a	
C4	
C5	
C6	
C7	
C7a	
C8	
C9	
C10	

Note: The signal for the carbon atom attached to the boron (C5) may be broadened or unobserved due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ^{13}C NMR data for benzofuran-5-yl boronic acid pinacol ester.

2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of benzofuran-5-yl boronic acid pinacol ester.
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for similar compounds.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

- Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Data Acquisition

The following parameters are recommended for a standard ^{13}C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer.[\[1\]](#)[\[2\]](#)

- Spectrometer: Bruker Avance III 400 (or equivalent)
- Probe: 5 mm BBO probe
- Experiment: 1D ^{13}C with proton decoupling (e.g., zgpg30)
- Solvent: CDCl_3
- Temperature: 298 K (25 °C)
- Pulse Program: A 30° pulse angle is often a good compromise for obtaining reasonable signal-to-noise for both protonated and non-protonated carbons in a reasonable time.[\[3\]](#)
- Acquisition Time (at): 2-4 seconds.[\[3\]](#)
- Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5 x T1 of the slowest relaxing carbon) would be necessary.
- Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. The signal-to-noise ratio increases with the square root of the number of scans.[\[1\]](#)
- Spectral Width (sw): Approximately 240 ppm (e.g., from -20 to 220 ppm) to ensure all carbon signals are captured.
- Referencing: The solvent peak (CDCl_3 at 77.16 ppm) is typically used as the internal reference.

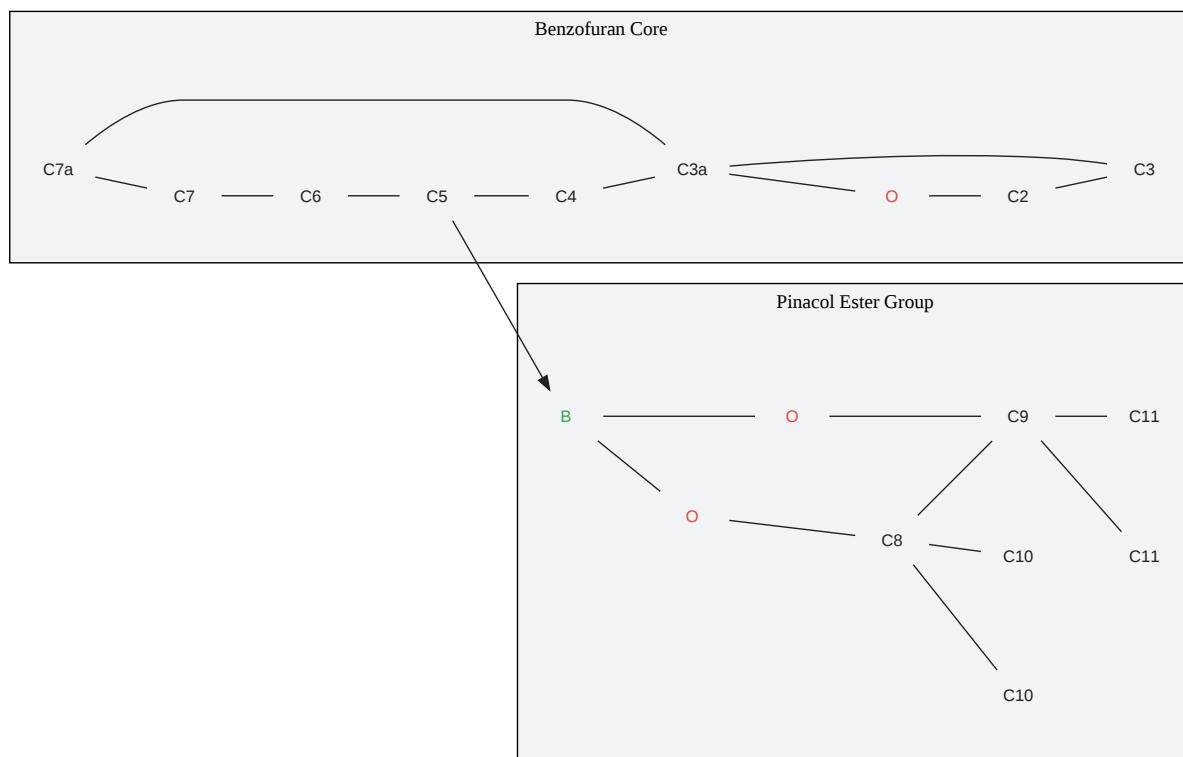
2.3. Data Processing

- Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualization

3.1. Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of benzofuran-5-yl boronic acid pinacol ester with the carbon atoms numbered for NMR peak assignment.

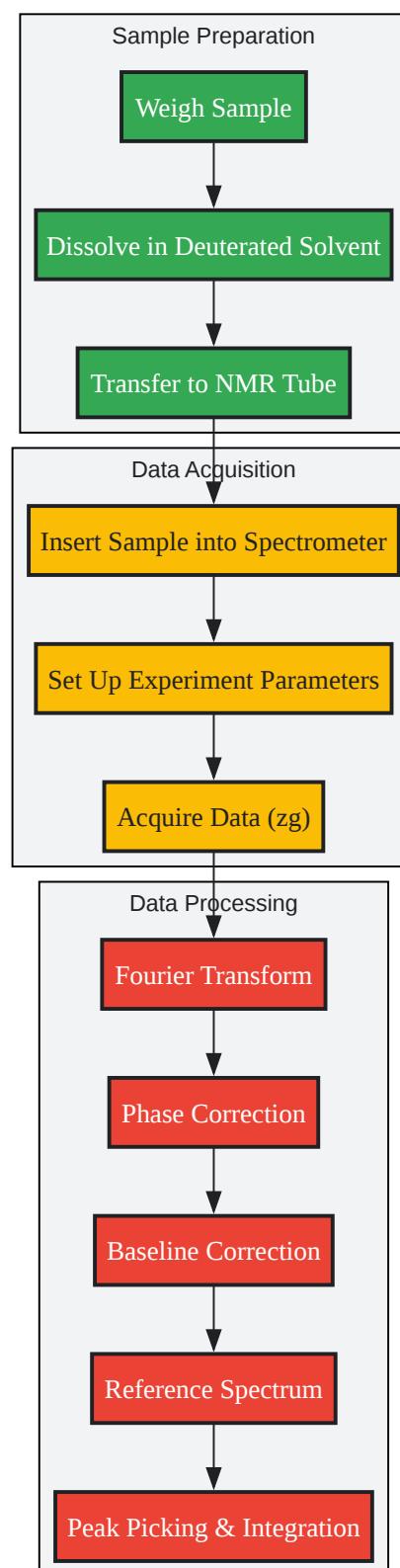


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Figure 1: Molecular structure of benzofuran-5-yl boronic acid pinacol ester with carbon numbering.

3.2. Experimental Workflow for ^{13}C NMR Spectroscopy

The diagram below outlines the key steps involved in a typical ^{13}C NMR experiment.



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Figure 2: General workflow for a ^{13}C NMR experiment.

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References

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